molecular formula C7H6N2O3S2 B8723398 5-Benzothiazolesulfonic acid, 2-amino- CAS No. 68808-58-2

5-Benzothiazolesulfonic acid, 2-amino-

Cat. No. B8723398
Key on ui cas rn: 68808-58-2
M. Wt: 230.3 g/mol
InChI Key: HHPNZYLFEYNOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07416593B2

Procedure details

218 g 2-amino-nitrobenzene-5-sulfonic acid were added to 1100 ml of a 1.0 Molar Sulphuric acid at 5° C. and diazotated. The resulting suspension was slowly added to a solution of 180 ml water, 152 g NH4SCN and 5 g Cu(SCN)2 at 0 to 5° C. and stirred for additional 3 hours at room temperature. The reaction mixture was poured into a hot (90 to 95° C.) suspension of 1000 ml water, 500 g iron powder and 17 g of a 37% hydrochloric acid and the resulting suspension was stirred till the reduction was completed. The mixtures was brought to a pH of more than 9 and the iron slurry was filtered off. The product was precipitated by lowering the pH, filtered off, washed and dryed. This yields 200 g product (2-Amino-benzthiazole-5-sulfonic acid) as an press cake.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
catalyst
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(SCN)2
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-])=O.S(=O)(=O)(O)O.[NH4+].[N:21]#[C:22][S-:23].Cl>[Fe].O>[NH2:21][C:22]1[S:23][C:2]2[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][C:3]=2[N:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
152 g
Type
reactant
Smiles
[NH4+].N#C[S-]
Name
Cu(SCN)2
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for additional 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting suspension was stirred till the reduction
FILTRATION
Type
FILTRATION
Details
the iron slurry was filtered off
CUSTOM
Type
CUSTOM
Details
The product was precipitated
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1SC2=C(N1)C=C(C=C2)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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